N-(diphenylmethyl)-2-[(4-fluorophenyl)formamido]acetamide
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Overview
Description
N-(diphenylmethyl)-2-[(4-fluorophenyl)formamido]acetamide is an organic compound that belongs to the class of benzhydryl compounds These compounds are characterized by the presence of a benzhydryl group, which consists of two benzene rings connected by a single methane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(diphenylmethyl)-2-[(4-fluorophenyl)formamido]acetamide typically involves the reaction of benzhydryl chloride with 4-fluoro-benzamide in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, where the benzhydryl chloride reacts with the amide nitrogen of 4-fluoro-benzamide to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of catalysts such as palladium or copper can also enhance the reaction efficiency and selectivity. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(diphenylmethyl)-2-[(4-fluorophenyl)formamido]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the original functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
N-(diphenylmethyl)-2-[(4-fluorophenyl)formamido]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(diphenylmethyl)-2-[(4-fluorophenyl)formamido]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-(diphenylmethyl)-2-[(4-fluorophenyl)formamido]acetamide can be compared with other similar compounds, such as:
N-benzhydryl benzamide: Lacks the fluorine substitution, which may affect its reactivity and biological activity.
N-benzhydryl quinuclidine: Contains a quinuclidine moiety instead of the fluorine-substituted benzamide, leading to different chemical and biological properties.
Diphenylmethane derivatives: Share the benzhydryl group but differ in the functional groups attached, resulting in varied applications and effects.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C22H19FN2O2 |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[2-(benzhydrylamino)-2-oxoethyl]-4-fluorobenzamide |
InChI |
InChI=1S/C22H19FN2O2/c23-19-13-11-18(12-14-19)22(27)24-15-20(26)25-21(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,21H,15H2,(H,24,27)(H,25,26) |
InChI Key |
ABQNMOMAPSGPLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CNC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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